Isotopic Enrichment and Mass-Shift Window vs. Alternative Deuterated Triglycerides
The target compound delivers 98 atom % D isotopic enrichment . While this is marginally lower than the 99 atom % D specified for glyceryl tri(tetradecanoate‑13,13,14,14,14‑d5) , the resulting mass shift of +5.04 Da relative to unlabeled POO (MW 859.39 → 864.43) comfortably exceeds the widely accepted ≥ 3 Da minimum required to avoid isotopic cross‑talk with the analyte [1]. Triolein‑d5, another common deuterated TAG, also uses five deuterium atoms but is targeted to a different analyte (OOO) and provides no advantage in mass resolution for POO quantification .
| Evidence Dimension | Isotopic enrichment (atom % D) and mass shift |
|---|---|
| Target Compound Data | 98 atom % D; Δm = +5.04 Da (864.43 – 859.39) |
| Comparator Or Baseline | Glyceryl tri(tetradecanoate‑13,13,14,14,14‑d5): 99 atom % D; Triolein‑d5: 98 atom % D, Δm = +5.0 Da (for triolein); recommended minimum Δm ≥ 3 Da |
| Quantified Difference | Target isotopic enrichment is 1 percentage‑point below the comparator but still meets the ≥ 3 Da mass‑shift criterion; mass shift is identical to triolein‑d5 but directed to POO. |
| Conditions | Atom % D determined by MS; mass shift calculated from monoisotopic masses of C₅₅H₁₀₂O₆ and C₅₅H₉₇D₅O₆. |
Why This Matters
Procurement decisions should weigh the absolute isotopic enrichment against the analyte‑specific mass shift; for POO quantification, a 5 Da shift is sufficient, and the slightly lower enrichment does not compromise method performance if the internal standard concentration is adjusted accordingly.
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. https://doi.org/10.1002/rcm.1790 View Source
